chemical properties of (R)-cyclobutyl(phenyl)methanamine
chemical properties of (R)-cyclobutyl(phenyl)methanamine
An In-depth Technical Guide to the Chemical Properties and Pharmaceutical Potential of (R)-cyclobutyl(phenyl)methanamine
Introduction: Beyond Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic structures. While effective, these moieties often present challenges in metabolism, solubility, and off-target activity. The scientific community is increasingly looking "beyond flatland" to three-dimensional, saturated scaffolds that can offer superior pharmaceutical properties. (R)-cyclobutyl(phenyl)methanamine emerges as a molecule of significant interest in this context. It combines a chiral benzylic amine, a common pharmacophore, with a puckered cyclobutane ring. This strategic pairing offers a unique conformational rigidity and an increased fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[1]
This guide provides an in-depth exploration of the , intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, analytical characterization, and the compelling scientific rationale for its consideration as a valuable building block in modern drug discovery, particularly as a potential modulator of monoamine oxidase activity.
Core Physicochemical and Structural Properties
(R)-cyclobutyl(phenyl)methanamine is a chiral primary amine. The core data for this molecule and its common salt form are summarized below. It is important to note that while data for the racemate is available, specific values for the pure (R)-enantiomer are less common in public databases and are often determined on a batch-specific basis.
| Property | Value | Source |
| IUPAC Name | (1R)-1-cyclobutyl-1-phenylmethanamine | - |
| Molecular Formula | C₁₁H₁₅N | |
| Molecular Weight | 161.24 g/mol | |
| CAS Number | 1956435-19-0 (for (R)-HCl salt) | |
| Canonical SMILES | C1CC(C1)C(C2=CC=CC=C2)N | |
| InChI Key ((R)-HCl) | AAOLJOPKUMMRSZ-MERQFXBCSA-N | |
| Appearance | Expected to be a colorless to pale yellow oil or solid | General chemical knowledge |
| Purity (Typical) | ≥97% (for commercial HCl salt) | |
| Safety Hazards | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) |
The Cyclobutane Moiety: A Strategic Bioisostere
The inclusion of the cyclobutane ring is a deliberate design choice, moving away from traditional phenyl or larger cycloalkane groups. This confers several advantages relevant to drug development.[2][3]
-
Increased Three-Dimensionality : Unlike a planar phenyl ring, the cyclobutane scaffold is puckered, creating a distinct 3D geometry. This can lead to improved binding affinity and selectivity by enabling more precise interactions within a protein's binding pocket.[1][2]
-
Improved Metabolic Stability : Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated C-H bonds of a cyclobutane are generally more robust, potentially leading to a longer half-life and improved pharmacokinetic profile.[1]
-
Enhanced Solubility : Increasing the Fsp³ character of a molecule often correlates with better aqueous solubility, a critical parameter for oral bioavailability.
-
Novelty and Patentability : The use of less common scaffolds like cyclobutane can provide a pathway to novel chemical space, offering advantages in intellectual property.[3]
The cyclobutane ring acts as a non-classical bioisostere for an aromatic ring, maintaining a similar spatial footprint while fundamentally altering the electronic and metabolic properties of the molecule.[1][4]
Synthesis of Enantiopure (R)-cyclobutyl(phenyl)methanamine
Obtaining enantiomerically pure (R)-cyclobutyl(phenyl)methanamine is critical, as enantiomers of chiral drugs frequently exhibit different pharmacological and toxicological profiles.[5] Two primary strategies exist: asymmetric synthesis and chiral resolution of a racemate. While asymmetric routes using engineered imine reductases or rhodium catalysts represent a modern approach, classical resolution remains a robust and widely practiced method.[6][7]
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a validated method for resolving a racemic mixture of cyclobutyl(phenyl)methanamine using a chiral acid, such as (+)-tartaric acid, as the resolving agent.[8][9] The principle relies on the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5]
Expertise & Causality: The choice of solvent is paramount. A solvent must be selected in which the racemic starting material is soluble at elevated temperatures, but one of the diastereomeric salts is significantly less soluble at room or reduced temperatures. Alcohols like methanol or ethanol are common starting points. The stoichiometry of the resolving agent is also critical; using a sub-stoichiometric amount (e.g., 0.5 equivalents) often yields a higher enantiomeric excess in the crystallized salt.
Step-by-Step Methodology:
-
Salt Formation :
-
Dissolve racemic (±)-cyclobutyl(phenyl)methanamine (1.0 equiv.) in a minimal volume of hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 equiv.) in a minimal volume of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
-
Fractional Crystallization :
-
Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt, for instance, [(R)-amine:(+)-acid], should begin to precipitate.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble [(S)-amine:(+)-acid] salt.
-
-
Liberation of the Free Amine :
-
Suspend the purified diastereomeric salt crystals in water.
-
Add an aqueous base (e.g., 2M NaOH) dropwise while stirring until the pH is >11 to deprotonate the amine.
-
Extract the free (R)-cyclobutyl(phenyl)methanamine into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Validation :
-
Determine the enantiomeric excess (e.e.) of the final product using the chiral HPLC method described in Section 5.2.
-
If necessary, a single recrystallization of the diastereomeric salt (Step 2) can significantly improve the final e.e.
-
Caption: Workflow for Chiral Resolution.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation and purity assessment are essential. The following sections describe the expected spectral data for (R)-cyclobutyl(phenyl)methanamine.
Typical Spectroscopic Data
-
¹H Nuclear Magnetic Resonance (¹H-NMR) :
-
Aromatic Protons (C₆H₅-) : Expected as a multiplet in the δ 7.20-7.40 ppm range.
-
Benzylic Proton (-CH(Ph)-) : A single proton, expected as a doublet or triplet around δ 3.5-4.0 ppm, coupled to the adjacent cyclobutyl proton.
-
Cyclobutyl Protons (-C₄H₇-) : A series of complex multiplets expected between δ 1.5-2.5 ppm.
-
Amine Protons (-NH₂) : A broad singlet typically appearing between δ 1.5-3.0 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon exchange with D₂O.[10]
-
-
¹³C Nuclear Magnetic Resonance (¹³C-NMR) :
-
Aromatic Carbons : Multiple signals expected in the δ 125-145 ppm region. The ipso-carbon (attached to the benzylic center) will be distinct.
-
Benzylic Carbon (-CH(Ph)-) : A single chiral carbon signal expected around δ 60-65 ppm.
-
Cyclobutyl Carbons : Signals for the CH and CH₂ groups of the cyclobutane ring are expected in the δ 20-45 ppm range.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
N-H Stretch : As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region.[11][12][13]
-
Aromatic C-H Stretch : Signals typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch : Signals appear just below 3000 cm⁻¹.
-
N-H Bend (Scissoring) : A characteristic absorption is expected around 1580-1650 cm⁻¹.[11]
-
Aromatic C=C Bending : Sharp absorptions around 1450-1600 cm⁻¹.
-
C-N Stretch : A signal in the 1250-1335 cm⁻¹ range is indicative of an aromatic amine.[10][11]
-
-
Mass Spectrometry (MS-EI) :
-
Molecular Ion (M⁺) : A peak at m/z = 161 corresponding to the molecular weight.
-
Base Peak (m/z = 91) : The most prominent peak is expected at m/z 91. This corresponds to the highly stable tropylium cation (C₇H₇⁺), formed via rearrangement of the initial benzyl cation (C₆H₅CH₂⁺) after cleavage of the C-C bond alpha to the nitrogen.[14][15][16]
-
Alpha-Cleavage : Another significant fragmentation pathway is the cleavage of the C-C bond between the benzylic carbon and the cyclobutyl ring, which would yield a fragment at m/z = 106 (C₆H₅CH=NH₂⁺).
-
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a self-validating system for the accurate quantification of the (R) and (S) enantiomers.
Expertise & Causality: The choice of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile for separating a wide range of chiral compounds, including amines.[17][18] A normal-phase mobile system (e.g., hexane/isopropanol) is typically used. For basic amines, a small amount of an amine modifier (e.g., diethylamine, DEA) is added to the mobile phase to improve peak shape and prevent tailing by masking residual acidic sites on the silica support.[19]
Step-by-Step Methodology:
-
System Preparation :
-
Column : Chiralpak® AD-H or equivalent amylose-based CSP (250 x 4.6 mm, 5 µm).
-
Mobile Phase : Prepare an isocratic mobile phase of Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). Filter and degas the mobile phase before use.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 254 nm.
-
-
Sample Preparation :
-
Accurately prepare a solution of the sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic standard at the same concentration for system suitability testing.
-
-
Analysis Procedure :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times (t_R_1, t_R_2).
-
Inject the sample of (R)-cyclobutyl(phenyl)methanamine.
-
Integrate the peak areas for both enantiomers (Area_R and Area_S).
-
-
Calculation and Validation :
-
Calculate the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
-
The system is considered valid if the resolution (Rs) between the two enantiomer peaks for the racemic standard is > 1.5.
-
Pharmacological Profile and Drug Development Context
Hypothesized Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
While direct pharmacological data for (R)-cyclobutyl(phenyl)methanamine is not widely published, its structural similarity to known psychoactive agents provides a strong basis for a hypothesized mechanism of action. Structurally related compounds, such as trans-2-phenylcyclopropylamine (Tranylcypromine) and 1-phenylcyclobutylamine, are potent inhibitors of monoamine oxidase (MAO).[20][21]
MAOs are mitochondrial flavoenzymes responsible for the oxidative deamination of key neurotransmitters (serotonin, norepinephrine, dopamine) and neuromodulators.[22][] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant and anxiolytic effects of MAOI drugs.[22]
The proposed mechanism for phenylcycloalkylamines involves a one-electron oxidation of the amine by the MAO flavin cofactor, generating an amine radical cation.[20] This is followed by homolytic cleavage of the strained cyclobutane ring. The resulting radical can then partition between forming a stable cyclic product or covalently binding to and inactivating the flavin cofactor, leading to irreversible inhibition.[20][24]
Caption: Proposed MAO Inhibition Mechanism.
This mechanism-based inactivation makes such compounds highly potent and long-lasting. Given the structural precedent, (R)-cyclobutyl(phenyl)methanamine is a prime candidate for investigation as a selective MAO-A or MAO-B inhibitor, with potential applications in treating depression, anxiety disorders, or neurodegenerative diseases like Parkinson's disease.[25]
Conclusion
(R)-cyclobutyl(phenyl)methanamine represents more than just a simple chiral amine; it is an exemplar of a modern design philosophy in medicinal chemistry. Its synthesis and analysis are achievable through robust and well-understood chemical principles, such as diastereomeric salt resolution and chiral chromatography. The true value of this molecule lies in its structural features: the three-dimensional, metabolically robust cyclobutane ring serves as a powerful bioisosteric replacement for traditional aromatic groups. This, combined with a strong mechanistic hypothesis for potent MAO inhibition, positions (R)-cyclobutyl(phenyl)methanamine and its derivatives as compelling candidates for further investigation in neuroscience and other therapeutic areas. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to confidently incorporate this promising scaffold into their drug discovery programs.
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